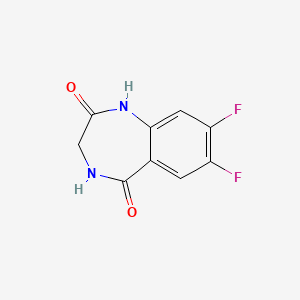

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Description

7,8-Difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione (molecular formula: C₁₂H₁₀F₂N₂O₂) is a fluorinated derivative of the 1,4-benzodiazepine-2,5-dione (BZD) core. This compound features two fluorine atoms at the 7- and 8-positions of the benzene ring, which are likely to influence its electronic properties, metabolic stability, and receptor-binding affinity compared to non-fluorinated analogs. BZDs are renowned for their diverse bioactivities, including anticonvulsant, anxiolytic, antitumor, and antiviral effects . The fluorination strategy here may enhance bioavailability or selectivity, as seen in other fluorinated pharmaceuticals .

Properties

Molecular Formula |

C9H6F2N2O2 |

|---|---|

Molecular Weight |

212.15 g/mol |

IUPAC Name |

7,8-difluoro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |

InChI |

InChI=1S/C9H6F2N2O2/c10-5-1-4-7(2-6(5)11)13-8(14)3-12-9(4)15/h1-2H,3H2,(H,12,15)(H,13,14) |

InChI Key |

KIMUJMXTPLVBAF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC2=CC(=C(C=C2C(=O)N1)F)F |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Route: Aromatic Substitution and Cyclization

A representative method involves starting from a fluorinated nitrobenzoic acid derivative, such as 4-fluoro-3-nitrobenzoic acid, which can be tethered to a solid support for solid-phase synthesis or used in solution-phase reactions. The general steps are:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms at positions 7 and 8 (corresponding to 4- and 5-positions on the precursor aromatic ring) are introduced or retained using fluorinated aromatic acids. These fluorines can be substituted or maintained by reacting with β-amino esters in the presence of a base such as N,N-diisopropylethylamine (DIEA) in dimethylformamide (DMF).

Reduction of Nitro Group: The aromatic nitro group is reduced to an aniline using tin(II) chloride dihydrate (SnCl₂·2H₂O) under mild conditions.

Ester Hydrolysis: The amino ester intermediate is hydrolyzed under basic conditions (e.g., 1 N NaOH/THF mixture) to yield the corresponding amino acid.

Cyclization to Benzodiazepinone: The amino acid undergoes intramolecular cyclization using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the benzodiazepine-2,5-dione ring system.

Selective Alkylation (Optional): Alkylation at the nitrogen atom N-5 can be achieved using alkyl halides in the presence of potassium carbonate (K₂CO₃) in acetone, if substitution is desired.

Cleavage from Solid Support (If Solid-Phase): The final product is cleaved from the solid support and purified.

This method yields the desired 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione in isolated yields ranging from 46% to 98% depending on the specific substituents and conditions.

Alternative One-Pot Multi-Component Condensation

Another approach involves a one-pot multi-component condensation reaction, which can be adapted to synthesize tetrahydro-1,4-benzodiazepine-2,5-dione derivatives. This method involves:

- Combining appropriate aldehydes, amines, and cyclic anhydrides or diketones under acidic or basic catalysis.

- The reaction proceeds through sequential condensation, cyclization, and oxidation steps.

- This approach is efficient, reduces purification steps, and can be optimized for fluorinated substrates by using fluorinated aldehydes or amines.

Fluorinated Precursor Synthesis and Incorporation

Data Tables Summarizing Preparation Outcomes

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic aromatic substitution | β-amino ester, DIEA, DMF | 70-90 | Fluorine atoms retained/substituted |

| Nitro group reduction | SnCl₂·2H₂O, room temperature | 85-95 | Mild conditions, selective reduction |

| Ester hydrolysis | 1 N NaOH/THF (1:1), reflux | 80-90 | Complete hydrolysis to amino acid |

| Cyclization | DIC, HOBt, room temperature | 60-85 | Formation of benzodiazepinone ring |

| Alkylation (optional) | Alkyl halide, K₂CO₃, acetone, reflux | 50-80 | Selective N-5 alkylation |

| Overall isolated yield | - | 46-98 | Depends on substituents and method |

Research Outcomes and Analytical Characterization

Yields and Purity: The synthetic routes yield the target compound in moderate to high yields (46-98%) with high purity confirmed by chromatographic and spectroscopic methods.

Structural Confirmation: Characterization by NMR (¹H, ¹³C, and ¹⁹F), mass spectrometry, and X-ray crystallography confirms the incorporation of fluorine atoms at the 7 and 8 positions and the formation of the benzodiazepine-2,5-dione core.

Biological Relevance: Fluorination at these positions can enhance metabolic stability and binding affinity in pharmacological applications, as shown in related benzodiazepine analogues.

Chemical Reactions Analysis

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and seizure disorders.

Biological Studies: It is used as a tool compound to study the pharmacological effects of benzodiazepines on the central nervous system.

Chemical Biology: The compound serves as a probe to investigate the role of fluorine atoms in modulating the activity and selectivity of benzodiazepines.

Industrial Applications: It is explored for its potential use in the synthesis of other fluorinated benzodiazepine derivatives with improved pharmacological profiles.

Mechanism of Action

The mechanism of action of 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. The compound enhances the binding of GABA to its receptor, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal excitability and produces the characteristic sedative and anxiolytic effects of benzodiazepines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Modifications in BZD Derivatives

The BZD scaffold is highly modifiable, with substituents at the benzene ring, nitrogen atoms, or side chains dictating pharmacological profiles. Below is a comparative analysis of key analogs:

Table 1: Structural and Bioactivity Comparison of BZD Derivatives

Impact of Fluorination

The 7,8-difluoro substitution distinguishes the target compound from non-fluorinated BZDs like albonoursin and derivatives from Streptomyces sp. FXJ7.327. For example, albonoursin (non-fluorinated) exhibits potent antiviral activity (IC₅₀: 6.8 μM), but its metabolic stability in vivo remains unoptimized . The fluorinated analog may address such limitations.

Comparison with Deuterated BZDs

A deuterated BZD (patented by Ningbo Combireg) demonstrates how isotopic substitution can fine-tune pharmacokinetics. Deuterium incorporation slows CYP450-mediated metabolism, prolonging drug action . While the target compound’s fluorination and deuterated analogs employ different strategies, both aim to enhance drug-like properties through substituent effects.

Antiviral Activity vs. Diketopiperazine Analogs

Diketopiperazines (DKPs) like compounds 1–10 from Streptomyces sp. FXJ7.328 share structural similarities with BZDs, featuring a six-membered ring with two ketone groups. These DKPs show antiviral activity against H1N1 (e.g., compound 7: IC₅₀ 6.8 μM), likely via interference with viral entry or replication .

Biological Activity

7,8-Difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a compound belonging to the benzodiazepine class known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C9H8F2N2O

- Molar Mass : 198.17 g/mol

- CAS Number : 1555176-20-9

Synthesis

The compound can be synthesized using various methodologies that often involve the modification of existing benzodiazepine frameworks. A notable approach is the use of amino acids as precursors in a catalytic synthesis process that yields 1,4-benzodiazepine derivatives with promising biological activities .

Antimycobacterial Activity

Recent studies have highlighted the antitubercular properties of 1,4-benzodiazepine derivatives, including those with similar structures to 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione. The synthesized compounds showed significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 1.55 µg/mL for certain derivatives . This suggests that the benzodiazepine core is crucial for its antimicrobial efficacy.

Neuropharmacological Effects

Benzodiazepines are widely recognized for their effects on the central nervous system (CNS). Studies indicate that compounds like 7,8-difluoro derivatives exhibit activity at GABA_A receptors, which are pivotal in mediating anxiolytic and sedative effects. The structural modifications in the benzodiazepine framework can enhance binding affinity and selectivity for these receptors .

Cytotoxicity Studies

In vitro cytotoxicity assessments have shown that certain derivatives possess moderate to high cytotoxic effects on various cancer cell lines. For instance, compounds similar to 7,8-difluoro derivatives were tested against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer), demonstrating significant inhibition of cell proliferation .

Study on Antitubercular Activity

A systematic study focused on a series of 1,4-benzodiazepine-2,5-diones revealed that modifications at the C-3 position could significantly enhance antitubercular activity. The lead compounds with MIC values below 3 µg/mL were identified as potential candidates for further development against multi-drug resistant tuberculosis .

Neuropharmacological Evaluation

Research investigating the neuropharmacological profile of related benzodiazepines found that certain structural modifications led to improved anxiolytic effects in animal models. These findings suggest that 7,8-difluoro derivatives may have therapeutic potential in treating anxiety disorders .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione and its derivatives?

The synthesis typically involves multi-step reactions, including cyclization and fluorination. For example, fluorous synthesis techniques (e.g., solid-phase or solution-phase methods) enable efficient library generation of benzodiazepine-dione derivatives. Key steps include:

- Cyclization : Using precursors like substituted benzodiazepines under acidic or thermal conditions to form the diazepine ring.

- Fluorination : Electrophilic fluorination agents (e.g., Selectfluor®) introduce fluorine atoms at positions 7 and 7.

- Derivatization : Substituents (e.g., chloro, methoxy, or aryl groups) are added via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) . Example Table : Synthesis of Representative Derivatives (from ):

| Compound Structure | Yield | Characterization Methods |

|---|---|---|

| N-Cyclohexyl-2-(7,8-dimethoxy-2,5-dioxo-dihydro-1H-benzo[e][1,4]diazepin-4-yl)-acetamide | 10% | ¹H NMR, ESI-MS |

| 2-(Biphenyl-4-yl)-N-cyclohexyl-2-(2,5-dioxo-dihydro-1H-benzo[e][1,4]diazepin-4-yl)acetamide | 25% | ¹H/¹³C NMR, HR-MS |

| 2-(8-Chloro-3-isobutyl-2,5-dioxo-dihydro-1H-benzo[e][1,4]diazepin-4-yl)-N-cyclohexyl-acetamide | 38% | ¹H NMR |

Q. How is structural confirmation achieved for this compound and its derivatives?

Structural integrity is validated using:

- ¹H/¹³C NMR : To confirm substituent positions and ring conformation. For example, the 7,8-difluoro substituents cause distinct deshielding in aromatic proton signals .

- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., C₁₆H₁₄F₂N₂O₂ for difluoro derivatives) .

- X-ray Crystallography : Resolves stereochemical ambiguities in complex derivatives .

Advanced Research Questions

Q. How can low yields in the synthesis of substituted derivatives be systematically addressed?

Low yields (e.g., 10–25% in ) often arise from steric hindrance or competing side reactions. Optimization strategies include:

- Reaction Solvent/Time : Polar aprotic solvents (e.g., DMF) and extended reaction times improve nucleophilic substitution efficiency.

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions in aryl-substituted derivatives .

- Purification Techniques : Fluorous solid-phase extraction (F-SPE) isolates target compounds from byproducts .

Q. What analytical approaches resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data require:

- 2D NMR (COSY, HSQC) : Maps proton-proton and carbon-proton correlations to distinguish overlapping signals .

- Isotopic Labeling : Fluorine-19 NMR tracks fluorinated intermediates, reducing misassignment risks .

- Computational Modeling : DFT calculations predict chemical shifts and verify experimental data .

Q. What role do fluorine substituents play in modulating biological activity or receptor binding?

The 7,8-difluoro groups:

- Enhance Metabolic Stability : Fluorine reduces oxidative degradation via cytochrome P450 enzymes.

- Influence Receptor Affinity : Electron-withdrawing effects alter π-π stacking interactions with GABAₐ receptors, as seen in related benzodiazepine derivatives .

- Improve Selectivity : Fluorine's steric and electronic properties minimize off-target binding in CNS studies .

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?

Key methodologies include:

- In Vitro Assays : Microsomal stability tests (e.g., liver microsomes) assess metabolic half-life.

- Plasma Protein Binding : Equilibrium dialysis quantifies unbound fraction.

- Permeability Studies : Caco-2 cell monolayers predict blood-brain barrier penetration .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting bioactivity data across studies?

Contradictions may arise from assay variability (e.g., cell line differences). Solutions include:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.

- Orthogonal Assays : Confirm receptor binding via SPR (surface plasmon resonance) and functional assays (e.g., calcium flux) .

Q. What computational tools are recommended for predicting the compound’s reactivity or toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.